![molecular formula C12H12N4O2 B3002160 [2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide CAS No. 1436324-05-8](/img/structure/B3002160.png)

[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

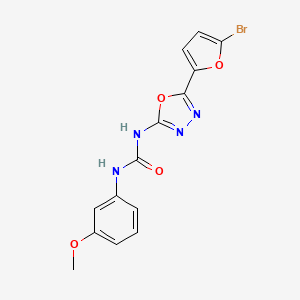

The compound "[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide" appears to be a derivative of imidazolidinone, which is a core structure in various pharmacologically active compounds. The imidazolidinone ring is known for its presence in substances with antiproliferative and antiangiogenic properties, as evidenced by the research on substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) . These compounds have shown significant activity against cancer cell lines and have been identified as potential anticancer agents due to their ability to disrupt the cell cycle and cytoskeleton, leading to cell death.

Synthesis Analysis

The synthesis of imidazolidinone derivatives typically involves the transformation of related precursors. For instance, ethyl 2-oxo-3(2H)-benzoxazoleacetate derivatives have been used as starting materials to produce 1-(2-hydroxyphenyl)-2,4-imidazolidinedione derivatives through reactions with ammonia, primary amines, or hydrazine . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazolidinone derivatives is crucial for their biological activity. The presence of the imidazolidinone ring is a common feature among compounds with antimitotic properties. The quantitative structure-activity relationships (QSAR) analyses, such as CoMFA and CoMSIA, have been used to understand the relationship between the molecular structure of PIB-SAs and their antiproliferative activities . These analyses can help in predicting the activity of new derivatives, including "this compound".

Chemical Reactions Analysis

The chemical reactivity of imidazolidinone derivatives is influenced by the functional groups attached to the core structure. For example, the transformation of hydantoins into 3H-2-oxoimidazo[2,1-b]benzoxazole derivatives has been achieved using phosphorus oxychloride . This indicates that the imidazolidinone ring can participate in various chemical reactions, which could be exploited to synthesize a wide range of biologically active compounds, including the one .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidinone derivatives are determined by their molecular structure. These properties are essential for the pharmacokinetic and pharmacodynamic profiles of the compounds. While the specific properties of "this compound" are not provided, the properties of similar compounds, such as solubility, stability, and reactivity, can be inferred from related studies . These properties are important for the development of these compounds as therapeutic agents.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Flam. Liq. 2, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .

Propriétés

IUPAC Name |

[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c13-9-15(10-4-2-1-3-5-10)8-11(17)16-7-6-14-12(16)18/h1-5H,6-8H2,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSKGZAXEKXDBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)CN(C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)

![2-Ethyl-5-((3-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002084.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3002087.png)

![3-[(4-methoxyphenyl)sulfonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3002090.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B3002095.png)

![2-[2-chloro-4-(trifluoromethyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B3002099.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3002100.png)